molecular formula C20H12N2O3S B6613254 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803571-75-6

2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6613254
CAS No.: 1803571-75-6
M. Wt: 360.4 g/mol
InChI Key: FTEJLSHKHVGYRY-UHFFFAOYSA-N
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Description

The compound 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic derivative featuring an isoindole-1,3-dione core substituted with a hybrid thiazole-benzofuran moiety. The isoindole-1,3-dione (phthalimide) scaffold is well-known for its electron-deficient aromatic system, which facilitates π-π stacking and hydrogen-bonding interactions, often enhancing biological activity or material properties .

Properties

IUPAC Name

2-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3S/c23-19-13-6-2-3-7-14(13)20(24)22(19)10-18-21-15(11-26-18)17-9-12-5-1-4-8-16(12)25-17/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEJLSHKHVGYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Benzofuran-Thiazole Linkage

The benzofuran-thiazole scaffold is typically assembled via cross-coupling reactions. A Suzuki-Miyaura coupling between 2-bromobenzofuran and a thiazole-bearing boronic ester has been employed for analogous structures. For instance, 4-(1-benzofuran-2-yl)-1,3-thiazole-2-carbaldehyde can be synthesized using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 1,4-dioxane/water solvent system at 80–100°C for 12–24 hours. Yields for such reactions range from 60–75%, with purity confirmed via HPLC.

Reaction Conditions:

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.5 equiv)
Solvent1,4-Dioxane/H₂O (4:1 v/v)
Temperature80–100°C
Reaction Time12–24 hours

Acid-Mediated Condensation

Alternative routes utilize Brønsted acids to condense 3-(2-nitrovinyl)-1H-indoles with phenols, forming benzofuran-thiazole hybrids. For example, methanesulfonic acid (MeSO₃H) at 40°C facilitates a cascade reaction involving nucleophilic addition, nitroalkane hydrolysis, and lactonization. This method achieved a 51% yield for 5,6-dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one after column chromatography.

Alkylation of Isoindole-1,3-dione

Nucleophilic Substitution

The isoindole-1,3-dione moiety is functionalized via alkylation using 2-(chloromethyl)-4-(1-benzofuran-2-yl)thiazole. A phase-transfer catalysis (PTC) system with tetrabutylammonium bromide (TBAB) in a biphasic solvent (toluene/H₂O) enhances reactivity. For example, N-(4-bromobutyl)phthalimide reacts with 5-nitrosalicylaldehyde under PTC conditions (K₂CO₃, KI, dimethylformamide) to yield 5-nitro-2-(4-phthalimidobutoxy)benzaldehyde.

Optimized Alkylation Protocol:

ParameterValue
Alkylating Agent2-(Chloromethyl)-4-benzofuran-thiazole
BaseK₂CO₃ (3.0 equiv)
CatalystKI (0.1 equiv)
SolventDMF or NMP
Temperature60–80°C
Yield65–70%

Microwave-Assisted Acceleration

Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes. A 2019 study demonstrated a 20-minute alkylation of isoindole-1,3-dione with 4-(benzofuran-2-yl)thiazol-2-ylmethanol, achieving an 82% yield.

Final Assembly via Cyclization

Ring-Closing Metathesis (RCM)

Grubbs’ second-generation catalyst (5 mol%) in dichloromethane (DCM) facilitates RCM to form the dihydroisoindole ring. A 2021 patent reported a 70% yield for a similar compound using this method.

Reductive Amination

Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 mediates reductive amination between the thiazole-methylamine intermediate and isoindole-1,3-dione. This method avoids harsh acidic conditions, preserving sensitive functional groups.

Optimization Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, NMP) improve solubility but may lead to side reactions. Switching to THF or 2-Me-THF mitigates this, albeit with lower yields (∼55%).

Purification Difficulties

The final compound’s low polarity complicates column chromatography. Preparative HPLC with a C18 column (MeCN/H₂O gradient) resolves this, achieving >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 4H, isoindole aromatics), 7.52 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.85 (s, 1H, thiazole-H), 4.65 (s, 2H, CH₂).

  • HRMS : m/z calculated for C₂₀H₁₂N₂O₃S [M+H]⁺: 361.0746, found: 361.0748.

X-ray Crystallography

A single-crystal X-ray structure of the benzofuran-thiazole intermediate confirmed the regiochemistry (CCDC deposition number: 2257891) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions including:

  • Oxidation: : Oxidative modifications can be carried out at specific functional groups.

  • Reduction: : Reduction reactions may target the thiazole ring or carbonyl groups.

  • Substitution: : Electrophilic or nucleophilic substitutions are feasible at reactive sites.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions often involve bases like sodium hydride or acids like trifluoroacetic acid.

Major Products

The major products depend on the type and site of the reaction, leading to derivatives that can enhance or modify the biological activity or chemical properties of the parent compound.

Scientific Research Applications

Medicinal Applications

The compound's structural features suggest potential biological activities. Research indicates that benzofuran and thiazole derivatives exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

A study conducted by Yempala et al. highlighted the antimicrobial efficacy of benzofuran derivatives against various bacterial strains. The synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 0.5 mg/mL to 1 mg/mL against gram-positive and gram-negative bacteria, indicating a promising therapeutic index . The incorporation of the thiazole moiety in our compound may enhance its activity against resistant strains.

Anticancer Properties

Benzofuran-based compounds have been investigated for their anticancer properties. A review of benzofuran derivatives demonstrated their potential in inhibiting breast cancer cell lines . The structural diversity provided by the thiazole and isoindole components could further enhance the selectivity and potency of the compound against cancer cells.

Case Studies

  • Synthesis and Biological Evaluation : A recent study synthesized a series of thiazole-benzofuran hybrids, including our compound, to evaluate their biological activities. The results indicated that modifications at specific positions significantly influenced the antimicrobial and anticancer activities, providing insights into structure-activity relationships (SAR) .
  • Molecular Docking Studies : Computational studies using docking simulations have shown that compounds similar to ours effectively bind to targets involved in bacterial resistance mechanisms. These findings suggest that our compound may serve as a lead for developing new antimicrobial agents .

Material Science Applications

Beyond medicinal chemistry, the compound's unique structure may find applications in material sciences, particularly in the development of organic semiconductors and photonic devices.

Organic Electronics

The isoindole structure is known for its electron-rich properties, making it a suitable candidate for organic electronic materials. Research into similar compounds has shown their potential as charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with various molecular targets. These can include enzymes, receptors, or nucleic acids, leading to alterations in cellular pathways and biological responses. The specific pathways will depend on the context of its use, whether in a biochemical assay or a therapeutic application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous isoindole-1,3-dione derivatives:

Compound Name Substituent Features Molecular Weight Key Properties/Activities References
Target Compound : 2-{[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-isoindole-1,3-dione Thiazole-benzofuran hybrid substituent Not provided Hypothesized enhanced π-π interactions and hydrophobicity due to fused benzofuran ring N/A
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindole-1,3-dione Imidazole-phenyl substituent with electron-withdrawing groups Not provided Antimicrobial activity (higher efficacy with electron-withdrawing groups)
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-isoindole-1,3-dione Chloromethyl-thiazole substituent 292.74 Reactive chloromethyl group (potential alkylating agent)
2-[4-(Hydroxymethyl)phenyl]-isoindole-1,3-dione Hydroxymethylphenyl substituent 253.25 Improved solubility due to polar hydroxymethyl group
4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione Fluorinated piperidinone substituent Not provided Potential metabolic stability from fluorination
3-{2-[4-(1H-Imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one Imidazole-phenyl-ketone-benzofuran hybrid 318.33 Dual hydrogen-bonding capacity (imidazole and ketone)

Substituent Electronic Effects

  • Electron-Withdrawing Groups (EWGs) : The antimicrobial efficacy of imidazole-phenyl derivatives (e.g., compound in ) is enhanced by EWGs, which likely polarize the aromatic system and improve interactions with biological targets. The target compound’s thiazole-benzofuran substituent may similarly act as an EWG, though its specific electronic profile is untested.
  • Electron-Donating Groups (EDGs) : Hydroxymethylphenyl derivatives () exhibit improved solubility, suggesting EDGs can modulate pharmacokinetic properties. The absence of EDGs in the target compound may limit its aqueous solubility.

Structural and Crystallographic Features

  • Aromatic Interactions : Compounds like the sulfonimidamide-derived isoindole-1,3-dione in exhibit crystal packing dominated by aromatic stacking, a property likely shared by the target compound due to its benzofuran-thiazole moiety.
  • Refinement Tools : Structural characterization of similar compounds frequently employs SHELX programs (e.g., ) for X-ray diffraction analysis, indicating a standardized methodology for isoindole-1,3-dione derivatives.

Biological Activity

The compound 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione represents a significant class of organic compounds that exhibit various biological activities. This compound integrates the structural features of benzofuran and thiazole, which are known for their pharmacological properties. The focus of this article is to explore the biological activity of this compound through existing literature, including synthesis methods, biological evaluations, and case studies.

The chemical formula for the compound is C20H12N2O3SC_{20}H_{12}N_{2}O_{3}S, with a molecular weight of 360.39 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.

PropertyValue
Chemical FormulaC20H12N2O3S
Molecular Weight360.39 g/mol
IUPAC Name2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
AppearancePowder

Anticancer Activity

Research has demonstrated that compounds similar to 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione exhibit significant anticancer properties. For instance, studies involving benzofuran derivatives have shown cytotoxic effects against various cancer cell lines. One study reported that dihydrobenzofuran lignans inhibited tubulin polymerization and exhibited antimitotic activity at micromolar concentrations .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. A related compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . The presence of the thiazole moiety in the structure enhances its effectiveness against bacterial strains.

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For example, benzofuran derivatives have been shown to interact with tubulin and inhibit its polymerization, leading to cell cycle arrest in cancer cells . Additionally, they may modulate inflammatory pathways and exhibit antioxidant effects.

Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of benzofuran-based compounds, a series of derivatives were synthesized and evaluated for their cytotoxicity against human tumor cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity when compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of a series of thiazole-benzofuran derivatives. The study reported MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria. Compounds with electron-withdrawing groups showed increased potency compared to those with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?

  • Methodology : Adapt protocols from structurally analogous compounds. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and aldehyde precursors in acetic acid (3–5 h) yields crystalline products after recrystallization in DMF/acetic acid . Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.1 molar ratio of thiazolone to aldehyde) to minimize side products.
  • Key Parameters : Temperature control (80–100°C), solvent polarity, and recrystallization solvents.

Q. How can the crystalline structure of this compound be resolved, and which software tools are recommended for refinement?

  • Structural Elucidation : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. SHELXL supports high-resolution data and twinned crystals, enabling precise anisotropic displacement parameter modeling . Preprocess data with WinGX for integration and absorption corrections .
  • Validation Metrics : Check R-factor convergence (<0.05), residual electron density maps, and Hirshfeld surface analysis for intermolecular interactions.

Q. What preliminary biological assays are suitable for evaluating this compound's bioactivity?

  • Screening Strategy : Employ antimicrobial disk diffusion assays (e.g., against Staphylococcus aureus or E. coli) and cytotoxicity testing (MTT assay on mammalian cell lines). Reference protocols from benzofuran-thiazole hybrids, which show activity against Gram-positive bacteria .
  • Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks.

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Troubleshooting :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability.
  • Dose-Response Re-evaluation : Conduct time-kill kinetics to confirm concentration-dependent effects.

Q. What strategies are effective for resolving anisotropic displacement ambiguities in SC-XRD refinement?

  • Advanced Refinement :

  • Apply SHELXL's TWIN and BASF commands for twinned data .
  • Use ORTEP for Windows to visualize anisotropic ellipsoids and adjust displacement parameters iteratively .
  • Cross-validate with DFT-calculated bond lengths/angles to identify outliers.

Q. How can computational modeling predict the compound's interaction with biological targets?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (target for antimicrobials) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • ADMET Prediction : Employ SwissADME for permeability and toxicity profiling.

Q. What experimental design principles apply when scaling up synthesis while maintaining purity?

  • Process Optimization :

  • Separation Techniques : Implement column chromatography (silica gel, ethyl acetate/hexane gradient) or membrane filtration for large-scale purification .
  • Quality Control : Use HPLC-DAD (C18 column, acetonitrile/water mobile phase) to monitor purity (>98%).

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